N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
This compound features a benzothiazole core substituted with a fluorine atom at position 4, a pyridin-3-ylmethyl group on the adjacent nitrogen, and a 4-(pyrrolidine-1-sulfonyl)benzamide moiety. The pyrrolidine sulfonyl substituent contributes to both lipophilicity and hydrogen-bonding capacity, balancing pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-20-6-3-7-21-22(20)27-24(33-21)29(16-17-5-4-12-26-15-17)23(30)18-8-10-19(11-9-18)34(31,32)28-13-1-2-14-28/h3-12,15H,1-2,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTVQFCEFGFEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazole-Based Benzamide Derivatives ()
Compounds 4d–4i from Iranian Journal of Pharmaceutical Research (2021) share a thiazole core and benzamide scaffold but differ in substituents:
- 4d: Morpholinomethyl group.
- 4e : 4-Methylpiperazinylmethyl group.
- 4f: Isopropyl(methyl)aminomethyl group.
- 4g–4i : Varied benzamide/isonicotinamide substituents.
Key Differences :
The target compound’s fluorine and benzothiazole core may enhance metabolic stability compared to thiazole derivatives. The pyrrolidine sulfonyl group likely reduces basicity versus morpholino/piperazinyl groups, improving membrane permeability .
N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidine-1-sulfonylbenzamide ()
This analog (CAS 377756-87-1) shares the benzamide-pyrrolidine sulfonyl motif but diverges in core structure:
- Core : 4-Phenyl-thiazole vs. 4-fluoro-benzothiazole.
- Sulfonyl Position : Meta (C3) vs. para (C4).
Impact of Structural Variations :
Kinase Inhibitors ( and )
- Flumbatinib: Contains a trifluoromethyl benzamide and pyrimidinylamino group. Its tyrosine kinase inhibition suggests sulfonamide/benzamide scaffolds are viable for targeting ATP-binding pockets. However, the target compound’s benzothiazole core may confer distinct selectivity .
- Example 53: Chromenone-pyrazolo-pyrimidine core with fluorophenyl groups. The absence of a thiazole/benzothiazole system limits direct comparison but underscores the role of sulfonamides in modulating solubility .
Research Findings and Implications
Physicochemical Properties
- Solubility: The target compound’s pyridinylmethyl and pyrrolidine sulfonyl groups may enhance aqueous solubility versus ’s morpholino/piperazinyl derivatives.
- Melting Point : compounds exhibit MPs >180°C, suggesting high crystallinity. The target compound’s MP is unreported but likely lower due to flexible pyrrolidine .
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